8-Azabicyclo[3.2.1]octane

Catalog No.
S574217
CAS No.
280-05-7
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Azabicyclo[3.2.1]octane

CAS Number

280-05-7

Product Name

8-Azabicyclo[3.2.1]octane

IUPAC Name

8-azabicyclo[3.2.1]octane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-2-6-4-5-7(3-1)8-6/h6-8H,1-5H2

InChI Key

DGGKXQQCVPAUEA-UHFFFAOYSA-N

SMILES

C1CC2CCC(C1)N2

Synonyms

8-azabicyclo(3.2.1)octane

Canonical SMILES

C1CC2CCC(C1)N2

Organic Synthesis:

-Azabicyclo[3.2.1]octane (ABO) serves as a valuable building block in organic synthesis due to its unique bicyclic structure and the presence of a nitrogen atom. Researchers have employed ABO for the construction of various complex molecules, including:

  • Heterocyclic compounds: ABO acts as a precursor for the synthesis of diverse heterocyclic compounds, which are ring structures containing atoms other than carbon. These compounds exhibit various functionalities and applications in medicinal chemistry and materials science.
  • Alkaloids: ABO serves as a starting material for the synthesis of specific alkaloids, which are naturally occurring nitrogen-containing organic compounds with diverse biological activities.

Medicinal Chemistry:

The structural features of ABO have prompted its exploration in the field of medicinal chemistry. Studies have investigated its potential for:

  • Anticonvulsant activity: Research suggests that ABO derivatives may possess anticonvulsant properties, offering potential for the development of new epilepsy treatments.
  • Alzheimer's disease research: Studies have explored the interaction of ABO derivatives with specific enzymes implicated in the development of Alzheimer's disease, although further research is needed to determine their therapeutic potential [].

Material Science:

ABO's unique structure holds potential applications in material science, particularly in the development of:

  • Polymers: ABO can be incorporated into polymer chains, potentially influencing the material's properties such as thermal stability and mechanical strength.
  • Molecular recognition: ABO derivatives are being explored for their ability to bind with specific molecules, which could be useful in the development of sensors and other functional materials [].

8-Azabicyclo[3.2.1]octane is a bicyclic compound characterized by its unique structure, which consists of a nitrogen atom incorporated into a bicyclic framework. This compound belongs to the family of tropane alkaloids, which are known for their diverse biological activities and pharmacological properties. The molecular formula of 8-azabicyclo[3.2.1]octane is C₈H₁₃N, and it features a bicyclic system with a nitrogen atom at one of the bridgehead positions. The compound's structural configuration allows for various functional modifications, making it a significant scaffold in medicinal chemistry.

, including:

  • Electrophilic substitution: The nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cycloadditions: The compound can undergo cycloaddition reactions, particularly with azomethine ylides, leading to the formation of optically active derivatives .
  • Functional group transformations: The nitrogen atom can be modified through reductive amination or acylation, allowing for the synthesis of various derivatives with enhanced biological activity .

8-Azabicyclo[3.2.1]octane and its derivatives exhibit significant biological activities, particularly as neurotransmitter reuptake inhibitors. These compounds have been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are crucial neurotransmitters involved in mood regulation and cognitive functions . Additionally, some derivatives have demonstrated potential in treating conditions such as depression and anxiety due to their pharmacological properties .

The synthesis of 8-azabicyclo[3.2.1]octane can be achieved through several methods:

  • Asymmetric 1,3-dipolar cycloaddition: This method involves the reaction of cyclic azomethine ylides with suitable dienophiles to produce enantiomerically enriched 8-azabicyclo[3.2.1]octanes .
  • Oxidative Mannich reactions: Sequential oxidative Mannich reactions have been employed to synthesize various substituted derivatives of 8-azabicyclo[3.2.1]octane, allowing for the introduction of different functional groups .
  • Traditional methods: Classical synthetic routes often involve the use of tropinone as a starting material, followed by reduction and cyclization steps to form the bicyclic structure.

Due to its unique structural features and biological activity, 8-azabicyclo[3.2.1]octane has several applications:

  • Pharmaceutical development: The compound serves as a scaffold for designing new drugs targeting neurological disorders such as depression and anxiety.
  • Research tool: It is used in studies investigating neurotransmitter systems and their roles in various physiological processes.
  • Chemical biology: Its derivatives are explored for their potential as inhibitors in biochemical pathways related to inflammation and pain management .

Studies on the interactions of 8-azabicyclo[3.2.1]octane derivatives with biological targets have revealed their potential as selective inhibitors for various receptors and transporters:

  • N-acylethanolamine-hydrolyzing acid amidase inhibitors: Some derivatives have shown promise in inhibiting this enzyme, which plays a role in inflammatory responses .
  • Neurotransmitter transporters: Research indicates that these compounds can selectively inhibit serotonin and norepinephrine transporters, highlighting their potential therapeutic applications in mood disorders .

Several compounds share structural similarities with 8-azabicyclo[3.2.1]octane, including:

Compound NameStructure TypeKey Features
TropineBicyclic alkaloidNatural alkaloid; precursor to many tropane derivatives
NorcocaineBicyclic alkaloidA derivative of cocaine; used in anesthetics
8-Methyl-3-(2-phenylphenoxy)-8-azabicyclo[3.2.1]octaneModified azabicyclo compoundExhibits enhanced pharmacological properties

These compounds differ from 8-azabicyclo[3.2.1]octane in terms of their specific functional groups and biological activities but share a common bicyclic framework that contributes to their pharmacological profiles.

The 8-azabicyclo[3.2.1]octane scaffold represents the fundamental structural framework of tropane alkaloids, a diverse family of biologically active natural products distributed across multiple plant lineages [1] [2]. These compounds serve as crucial building blocks for pharmaceutically important alkaloids including hyoscyamine, scopolamine, and cocaine, which have been utilized in medicine for thousands of years [3] [4]. The biosynthetic pathways leading to tropane alkaloid formation demonstrate remarkable enzymatic complexity and evolutionary convergence, involving specialized enzymes that catalyze the assembly of the bicyclic tropane skeleton through sophisticated chemical transformations [5] [6].

Biosynthetic Pathways in Natural Systems

Role in Tropane Alkaloid Metabolism

Tropane alkaloids represent a significant class of plant secondary metabolites characterized by the presence of the 8-azabicyclo[3.2.1]octane core structure [2] [3]. The biosynthetic pathways for these compounds exhibit remarkable diversity across different plant families, particularly between the Solanaceae and Erythroxylaceae lineages [1] [5]. In Solanaceae species such as Atropa belladonna and Datura stramonium, tropane alkaloid metabolism produces primarily hyoscyamine and scopolamine [7] [8]. These compounds accumulate predominantly in root tissues, where specialized enzymatic machinery facilitates their biosynthesis [9] [10].

The metabolic significance of tropane alkaloids extends beyond their pharmaceutical applications, serving important ecological functions for the producing plants [2] [11]. These alkaloids function as defense compounds against herbivores and pathogens, providing selective advantages that have driven their evolutionary persistence across multiple plant lineages [12] [13]. The concentration of tropane alkaloids varies significantly among tissues, with roots typically containing the highest levels due to the tissue-specific expression of key biosynthetic enzymes [8] [9].

In Erythroxylaceae species, particularly Erythroxylum coca, tropane alkaloid metabolism follows alternative pathways that produce cocaine and related methylecgonine derivatives [5] [6]. These compounds retain the core 8-azabicyclo[3.2.1]octane structure but incorporate additional functional groups, specifically the 2-carbomethoxy moiety that distinguishes Erythroxylaceae alkaloids from their Solanaceae counterparts [14] [15]. The metabolic networks in both plant families demonstrate sophisticated regulation mechanisms that coordinate the expression of multiple biosynthetic enzymes [16] [12].

Recent metabolomic studies have revealed extensive alkaloid diversity within tropane-producing species, with discovery of numerous pyrrolidine alkaloids that share common biosynthetic origins with tropane alkaloids [11] [17]. These findings suggest that tropane alkaloid metabolism represents part of broader metabolic networks capable of producing structurally diverse alkaloid compounds through shared intermediates and enzymatic transformations [18] [19].

Enzymatic Mechanisms of Skeleton Assembly

The assembly of the 8-azabicyclo[3.2.1]octane skeleton involves a series of highly specialized enzymatic transformations that proceed through distinct mechanistic pathways [3] [20]. The initial steps in tropane alkaloid biosynthesis begin with ornithine decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine [8] [21]. This enzyme demonstrates remarkable catalytic efficiency and serves as a rate-limiting step in polyamine and tropane alkaloid biosynthesis [22] [23]. ODC requires pyridoxal phosphate as a cofactor and exhibits optimal activity under alkaline conditions [21] [24].

Following putrescine formation, the biosynthetic pathways diverge significantly between plant families [1] [14]. In Solanaceae species, putrescine N-methyltransferase (PMT) catalyzes the methylation of putrescine to produce N-methylputrescine [25] [8]. This reaction utilizes S-adenosyl-L-methionine as the methyl donor and represents the first committed step in tropane alkaloid biosynthesis [2] [3]. Subsequently, N-methylputrescine oxidase converts N-methylputrescine to N-methylpyrrolinium cation, a critical intermediate that serves as the substrate for subsequent ring formation reactions [20] [17].

In contrast, Erythroxylaceae species employ a bifunctional spermidine synthase/N-methyltransferase (SPMT) that can both synthesize spermidine and methylate it to produce N-methylspermidine [5] [6]. This dual functionality represents a unique evolutionary solution that allows these plants to access the N-methylpyrrolinium intermediate through an alternative route involving polyamine metabolism [14] [15]. The discovery of this pathway has revealed the independent evolution of tropane alkaloid biosynthesis in phylogenetically distant plant lineages [26] [12].

The formation of the second ring in the tropane skeleton involves the action of cytochrome P450 enzymes that catalyze complex cyclization reactions [27] [19]. These enzymes demonstrate remarkable specificity for their substrates and employ sophisticated mechanisms to achieve the precise stereochemical outcomes required for bioactive alkaloid formation [28] [29]. The structural diversity of cytochrome P450s involved in tropane alkaloid biosynthesis reflects the evolutionary pressure to develop efficient catalytic systems for these complex transformations [30] [31].

Polyketide Synthase-Mediated Condensation

The formation of the tropane alkaloid skeleton involves an unusual type III polyketide synthase mechanism that differs significantly from conventional polyketide biosynthesis [3] [20]. Pyrrolidine ketide synthase (PYKS) represents a non-canonical type III polyketide synthase that catalyzes the condensation of N-methylpyrrolinium cation with malonyl-CoA units [32] [33]. This enzyme exhibits unique mechanistic properties that distinguish it from classical polyketide synthases, performing only a single round of condensation rather than the iterative extensions typical of conventional type III polyketide synthases [30] [34].

The crystal structure and biochemical characterization of PYKS from Atropa belladonna have revealed the molecular basis for its unusual activity [3] [20]. The enzyme catalyzes the decarboxylative condensation of two malonyl-CoA units to generate a 3-oxoglutaric acid intermediate [34] [35]. This intermediate subsequently undergoes a non-enzymatic Mannich-like condensation with the N-methylpyrrolinium cation to yield 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid [3] [17]. The non-enzymatic nature of this final condensation step represents a remarkable example of how enzymes can create reactive intermediates that undergo spontaneous chemical transformations [20] [36].

The mechanism of PYKS-mediated condensation involves several key steps that have been elucidated through detailed biochemical and structural studies [34] [37]. The enzyme first binds malonyl-CoA in its active site, where it undergoes decarboxylation to form an acetyl-enzyme intermediate [3] [20]. A second malonyl-CoA molecule then condenses with this intermediate through a Claisen-type condensation reaction, generating the 3-oxoglutaric acid product [30] [34]. The enzyme releases this product into solution, where it can interact with the N-methylpyrrolinium cation present in the cellular environment [35] [36].

Comparative analysis of PYKS enzymes from different Solanaceae species has revealed high conservation of the active site architecture and catalytic mechanisms [32] [33]. However, subtle differences in substrate specificity and product formation have been observed, suggesting that these enzymes have undergone fine-tuning during evolution to optimize their function in different cellular contexts [30] [7]. The identification of PYKS as a crucial enzyme in tropane alkaloid biosynthesis has opened new avenues for metabolic engineering approaches aimed at producing these valuable compounds in heterologous systems [32] [4].

In Erythroxylaceae species, alternative polyketide synthase enzymes (PKS1/2) perform analogous functions to PYKS but employ different active site architectures to achieve the same chemical transformation [5] [30]. These enzymes demonstrate convergent evolution at the molecular level, with different structural solutions leading to similar catalytic outcomes [6] [14]. The discovery of these alternative polyketide synthases has provided important insights into the independent evolution of tropane alkaloid biosynthesis and the flexibility of enzymatic mechanisms in natural product formation [26] [15].

Cytochrome P450-Driven Cyclization

Cytochrome P450 monooxygenases play pivotal roles in the cyclization reactions that complete the assembly of the 8-azabicyclo[3.2.1]octane skeleton [27] [19]. These enzymes catalyze the formation of the second ring in tropane alkaloids through complex oxidative cyclization mechanisms that require precise substrate positioning and stereocontrol [29] [38]. The cytochrome P450s involved in tropane alkaloid biosynthesis belong to distinct families and employ different catalytic strategies depending on the plant lineage and specific alkaloid products [28] [7].

In Solanaceae species, CYP82M3 serves as the primary enzyme responsible for converting the PYKS-derived intermediate to tropinone [7] [39]. This enzyme catalyzes the cyclization of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid through an oxidative mechanism that involves multiple electron transfer steps [27] [4]. The active site of CYP82M3 contains specific amino acid residues that position the substrate for optimal cyclization, with particular importance placed on hydrophobic interactions and hydrogen bonding networks [6] [14]. The enzyme requires NADPH-cytochrome P450 reductase as an electron donor and molecular oxygen as the oxidizing agent [29] [38].

The mechanism of CYP82M3-catalyzed cyclization involves the formation of high-valent iron-oxo intermediates that abstract hydrogen atoms from specific positions on the substrate [27] [40]. This creates radical intermediates that can undergo intramolecular cyclization to form the second ring of the tropane skeleton [28] [31]. The stereochemical outcome of this reaction is precisely controlled by the enzyme's active site architecture, ensuring the formation of the correct 8-azabicyclo[3.2.1]octane configuration [6] [41].

In Erythroxylaceae species, a different cytochrome P450 enzyme, CYP81AN15, performs the analogous cyclization reaction but employs a distinct active site architecture [5] [14]. Structural and phylogenetic analyses have revealed that CYP81AN15 and CYP82M3 have independent evolutionary origins, representing remarkable examples of convergent evolution at the enzyme level [6] [30]. Despite their structural differences, both enzymes achieve the same chemical transformation, demonstrating the flexibility of cytochrome P450 systems in evolving new catalytic activities [26] [15].

The characterization of these cyclization enzymes has revealed important structure-function relationships that govern their substrate specificity and catalytic efficiency [28] [41]. Active site residues that interact with the substrate through hydrogen bonding, electrostatic interactions, and hydrophobic contacts have been identified through crystallographic studies and site-directed mutagenesis experiments [6] [42]. These findings have provided insights into the molecular basis for enzyme evolution and the development of new biocatalysts for synthetic applications [31] [43].

Additional cytochrome P450 enzymes participate in later stages of tropane alkaloid biosynthesis, including CYP80F1 (littorine mutase/monooxygenase) in Solanaceae species [44] [45]. This enzyme catalyzes the conversion of littorine to hyoscyamine aldehyde through an oxidative rearrangement mechanism [39] [46]. The reaction involves the formation of a radical intermediate that undergoes skeletal rearrangement to generate the final alkaloid structure [47] [48]. CYP80F1 demonstrates remarkable regioselectivity and stereospecificity, ensuring the formation of the correct hyoscyamine stereoisomer [45] [49].

Evolutionary Divergence in Plant Lineages

The distribution of tropane alkaloids across phylogenetically distant plant families provides compelling evidence for the independent evolution of these biosynthetic pathways [1] [16]. Tropane alkaloids are found in at least seven orders of angiosperms, including Malpighiales (Erythroxylaceae), Solanales (Solanaceae), and several other lineages [50] [12]. This scattered distribution pattern suggests that tropane alkaloid biosynthesis has evolved multiple times during plant evolution rather than being inherited from a common ancestor [51] [7].

Comparative genomic and phylogenetic analyses have revealed fundamental differences in the enzymatic machinery used by different plant lineages to produce tropane alkaloids [14] [7]. The most extensively studied comparison involves the Solanaceae and Erythroxylaceae families, which employ distinct sets of enzymes to achieve similar biosynthetic outcomes [5] [6]. In Solanaceae species, the pathway relies on putrescine N-methyltransferase, pyrrolidine ketide synthase, and CYP82M3 for the initial steps of tropane skeleton formation [3] [8]. In contrast, Erythroxylaceae species utilize spermidine synthase/N-methyltransferase, alternative polyketide synthases, and CYP81AN15 to accomplish the same transformations [5] [14].

The evolutionary divergence between these pathways extends beyond the choice of enzymes to include differences in their genomic organization and regulation [16] [7]. Solanaceae species typically organize their tropane alkaloid biosynthesis genes in loose clusters with tissue-specific expression patterns concentrated in root tissues [12] [10]. Erythroxylaceae species show different patterns of gene organization and expression, with some biosynthetic enzymes expressed in aerial plant parts [5] [52]. These differences reflect the independent evolutionary trajectories that led to tropane alkaloid production in these lineages [26] [15].

Molecular clock analyses and phylogenetic reconstructions have provided insights into the timing of tropane alkaloid pathway evolution [50] [53]. The evidence suggests that these pathways evolved relatively recently in plant evolutionary history, likely in response to specific ecological pressures such as herbivory or pathogen attack [54] [13]. The independent recruitment of different enzyme families to perform similar functions demonstrates the evolutionary flexibility of plant secondary metabolism and the multiple solutions available for achieving specific biosynthetic outcomes [53] [55].

The discovery of tropane alkaloids in additional plant families, including Brassicaceae and Proteaceae, further supports the hypothesis of independent evolution [51] [56]. These findings suggest that the genetic and enzymatic machinery required for tropane alkaloid biosynthesis may be more widespread than previously recognized, existing as cryptic capabilities that can be activated under appropriate selective pressures [16] [57]. The continued identification of novel tropane alkaloid-producing species and their associated biosynthetic pathways will likely reveal additional examples of convergent evolution in plant natural product metabolism [54] [58].

Recent advances in genomic sequencing and comparative analysis have enabled detailed comparisons of tropane alkaloid biosynthesis across multiple plant lineages [7] [57]. These studies have revealed both conserved and divergent features of the pathways, highlighting the balance between functional constraints and evolutionary innovation [16] [12]. The identification of orthologous genes and protein domains has provided insights into the molecular mechanisms underlying pathway evolution and the recruitment of new enzymatic activities [50] [53]. Understanding these evolutionary processes has important implications for predicting the distribution of tropane alkaloids in nature and for engineering these pathways in heterologous systems for biotechnological applications [4] [54].

Enzyme FamilyPlant FamilySubstrateProductReaction TypeCofactor Requirements
Ornithine Decarboxylase (ODC) [8] [21]Solanaceae/ErythroxylaceaeOrnithinePutrescineDecarboxylationPyridoxal phosphate (PLP)
Pyrrolidine Ketide Synthase (PYKS) [3] [32]SolanaceaeN-methylpyrrolinium + Malonyl-CoA4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acidPolyketide condensationMalonyl-CoA
Cytochrome P450 - CYP82M3 [27] [7]SolanaceaeMethylecgononeEcgononeCyclizationNADPH, O2
Cytochrome P450 - CYP81AN15 [5] [14]ErythroxylaceaeMethylecgononeEcgononeCyclizationNADPH, O2
Cytochrome P450 - CYP80F1 [44] [45]SolanaceaeLittorineHyoscyamine aldehydeOxidative rearrangementNADPH, O2
Tropinone Reductase I (TRI) [1] [25]SolanaceaeTropinoneTropine (3α-tropanol)Stereospecific reductionNADPH
Tropinone Reductase II (TRII) [1] [25]SolanaceaeTropinonePseudotropine (3β-tropanol)Stereospecific reductionNADPH
Methylecgonone Reductase (MecgoR) [1] [5]ErythroxylaceaeMethylecgononeMethylecgonineStereospecific reductionNADPH
Putrescine N-Methyltransferase (PMT) [25] [8]SolanaceaePutrescineN-methylputrescineN-methylationS-adenosyl-L-methionine
Spermidine Synthase/N-methyltransferase (SPMT) [5] [14]ErythroxylaceaeSpermidineN-methylspermidineDual function: synthesis/methylationS-adenosyl-L-methionine
Plant LineageRepresentative SpeciesPrimary AlkaloidsKey Divergent EnzymesEvolutionary Origin
Solanaceae (Asterids) [7] [8]Atropa belladonna, Datura stramoniumHyoscyamine, ScopolaminePMT, PYKS, CYP82M3, TR-I/IIIndependent evolution
Erythroxylaceae (Rosids) [5] [14]Erythroxylum coca, E. novogranatenseCocaine, MethylecgonineSPMT, PKS1/2, CYP81AN15, MecgoRIndependent evolution
Rhizophoraceae (Rosids) [1] [12]Carallia brachiataTropane derivativesUnknownShared with Erythroxylaceae
Convolvulaceae (Asterids) [16] [12]Convolvulus arvensisCalysteginesTR-II predominantShared with Solanaceae
Proteaceae (Peripheral eudicots) [1] [51]Knightia excelsaTropane alkaloidsUnknownUnknown
Brassicaceae (Malvids) [1] [51]Cochlearia officinalisTropane alkaloidsUnknownUnknown
Euphorbiaceae (Fabids) [1] [52]Erythroxylum speciesTropane alkaloidsUnknownUnknown
Enzyme TypeMechanismSubstrate SpecificityProduct FormationUnique Features
Type III PKS - PYKS (Solanaceae) [3] [20]Non-canonical single condensationN-methylpyrrolinium + Malonyl-CoA3-oxoglutaric acid intermediateMannich-like condensation
Type III PKS - PKS1/2 (Erythroxylaceae) [5] [30]Non-canonical single condensationN-methylpyrrolinium + Malonyl-CoA3-oxoglutaric acid intermediateDifferent active site architecture
Conventional Type III PKS [37] [59]Iterative condensationCoA thioestersPolyketide chainsClassical polyketide synthesis
Type I PKS [37] [59]Modular assemblyCoA thioestersPolyketide chainsAssembly line mechanism
Type II PKS [37] [59]Dissociated enzymesCoA thioestersPolyketide chainsIterative enzyme complex

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types